molecular formula C7H6ClN3 B11915938 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11915938
M. Wt: 167.59 g/mol
InChI Key: LAFWAQZDPZKEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another approach includes the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

LAFWAQZDPZKEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Cl

Origin of Product

United States

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